molecular formula C18H36N9P3 B12714868 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- CAS No. 86384-21-6

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-

Cat. No.: B12714868
CAS No.: 86384-21-6
M. Wt: 471.5 g/mol
InChI Key: ZRNNGPOEJITBAV-XLTVJXRZSA-N
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Description

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aziridinyl and piperidinyl groups

Preparation Methods

The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves several steps. The synthetic routes typically include the reaction of phosphorus trichloride with amines and aziridines under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aziridinyl and piperidinyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves its interaction with molecular targets and pathways within biological systems. The aziridinyl and piperidinyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- can be compared with other similar compounds, such as:

    Hexahydro-6-methoxy-2,2,4,4,6-pentakis(1-aziridinyl)-1,3,5,2,4,6-triazatriphosphorine: This compound has a similar structure but includes a methoxy group, which affects its chemical properties and reactivity.

    Hexahydro-tris(1-aziridinyl)-tris(dimethylamino)-1,3,5,2,4,6-triazatriphosphorine: This compound has dimethylamino groups instead of piperidinyl groups, leading to different chemical and biological properties.

The uniqueness of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-1-piperidinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- lies in its specific combination of aziridinyl and piperidinyl groups, which confer distinct chemical and biological characteristics.

Properties

CAS No.

86384-21-6

Molecular Formula

C18H36N9P3

Molecular Weight

471.5 g/mol

IUPAC Name

(6S)-2,2,4,6-tetrakis(aziridin-1-yl)-4,6-di(piperidin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C18H36N9P3/c1-3-7-22(8-4-1)28(24-11-12-24)19-29(25-13-14-25,23-9-5-2-6-10-23)21-30(20-28,26-15-16-26)27-17-18-27/h1-18H2/t28-,29?/m0/s1

InChI Key

ZRNNGPOEJITBAV-XLTVJXRZSA-N

Isomeric SMILES

C1CCN(CC1)[P@@]2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CCCCC5)N6CC6)N7CC7

Canonical SMILES

C1CCN(CC1)P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CCCCC5)N6CC6)N7CC7

Origin of Product

United States

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